

A Comparative Spectroscopic Analysis of Pyrazole Aldehyde Isomers

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Compound of Interest

Compound Name: 5-(Difluoromethyl)-1-methyl-1*H*-pyrazole-4-carbaldehyde

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A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 1*H*-pyrazole-3-carboxaldehyde, 1*H*-pyrazole-4-carboxaldehyde, and 1*H*-pyrazole-5-carboxaldehyde.

This guide provides a comprehensive comparison of the spectroscopic properties of three key pyrazole aldehyde isomers, crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. Understanding their unique spectral fingerprints is essential for unambiguous identification, reaction monitoring, and quality control in drug discovery and development. This document presents a side-by-side analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for each pyrazole aldehyde isomer.

Table 1: ^1H NMR Spectroscopic Data (DMSO- d_6)

| Compound | Chemical Shift (δ , ppm) and Multiplicity | Assignment |
|------------------------------|--|-------------|
| 1H-Pyrazole-3-carboxaldehyde | 9.88 (s, 1H), 8.05 (d, J = 2.4 Hz, 1H), 6.80 (d, J = 2.4 Hz, 1H) | CHO, H5, H4 |
| 1H-Pyrazole-4-carboxaldehyde | 9.78 (s, 1H), 8.35 (s, 2H) | CHO, H3/H5 |
| 1H-Pyrazole-5-carboxaldehyde | 9.85 (s, 1H), 7.85 (d, J = 2.0 Hz, 1H), 6.75 (d, J = 2.0 Hz, 1H) | CHO, H3, H4 |

Table 2: ^{13}C NMR Spectroscopic Data (DMSO-d₆)

| Compound | Chemical Shift (δ , ppm) | Assignment |
|------------------------------|----------------------------------|-----------------|
| 1H-Pyrazole-3-carboxaldehyde | 185.2, 145.8, 139.5, 112.1 | C=O, C3, C5, C4 |
| 1H-Pyrazole-4-carboxaldehyde | 186.3, 139.5, 122.9 | C=O, C3/C5, C4 |
| 1H-Pyrazole-5-carboxaldehyde | 185.0, 148.9, 132.0, 111.8 | C=O, C5, C3, C4 |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Compound | Key Absorption Bands (cm ⁻¹) | Assignment |
|------------------------------|--|--------------------------|
| 1H-Pyrazole-3-carboxaldehyde | 3125 (N-H stretch), 2850 (C-H stretch, aldehyde), 1685 (C=O stretch) | N-H, C-H (aldehyde), C=O |
| 1H-Pyrazole-4-carboxaldehyde | 3140 (N-H stretch), 2845 (C-H stretch, aldehyde), 1690 (C=O stretch) | N-H, C-H (aldehyde), C=O |
| 1H-Pyrazole-5-carboxaldehyde | 3130 (N-H stretch), 2855 (C-H stretch, aldehyde), 1680 (C=O stretch) | N-H, C-H (aldehyde), C=O |

Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|------------------------------|---------------------|--|
| 1H-Pyrazole-3-carboxaldehyde | 96 [M] ⁺ | 95 [M-H] ⁺ , 68 [M-CO] ⁺ , 67 [M-CHO] ⁺ |
| 1H-Pyrazole-4-carboxaldehyde | 96 [M] ⁺ | 95 [M-H] ⁺ , 68 [M-CO] ⁺ , 67 [M-CHO] ⁺ |
| 1H-Pyrazole-5-carboxaldehyde | 96 [M] ⁺ | 95 [M-H] ⁺ , 68 [M-CO] ⁺ , 67 [M-CHO] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the pyrazole aldehyde isomer was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

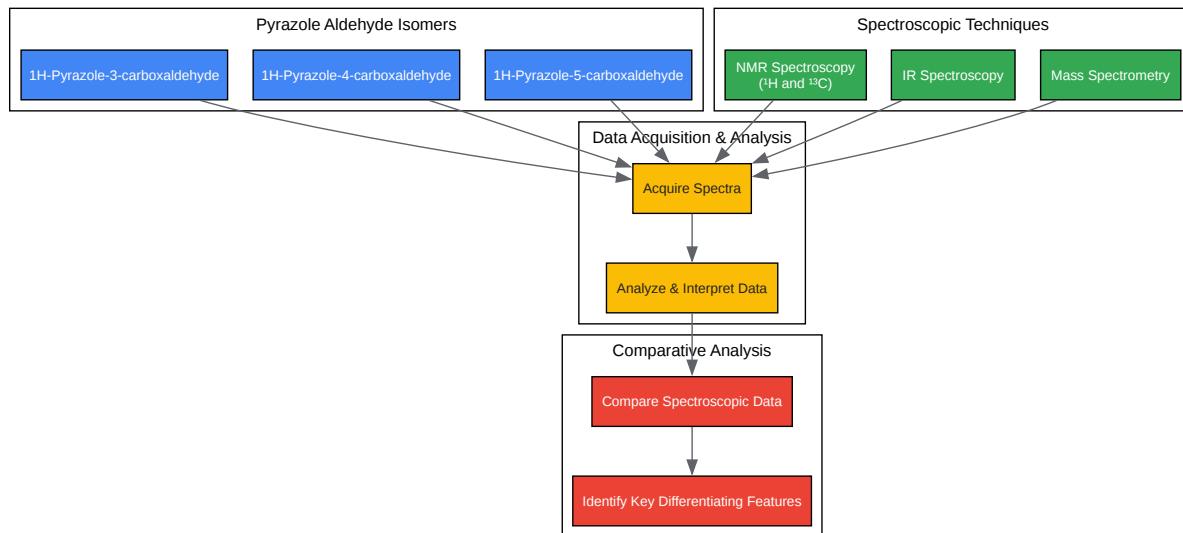
- Sample Preparation: A small amount of the solid pyrazole aldehyde isomer was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
- Acquisition: The IR spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an electron impact (EI) ionization source.
- Sample Introduction: The sample was introduced via a direct insertion probe.
- Ionization: Electron impact ionization was performed at an electron energy of 70 eV.
- Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-200.

Spectroscopic Comparison Workflow

The logical workflow for the spectroscopic comparison of the pyrazole aldehyde isomers is illustrated in the following diagram.



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Spectroscopic analysis workflow for pyrazole aldehyde isomers.

This comprehensive guide serves as a valuable resource for the accurate identification and characterization of pyrazole aldehyde isomers, facilitating advancements in medicinal chemistry and drug development.

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